A-Admaadda-M-lhar
Description
A-Admaadda-M-lhar (systematic IUPAC name: 3-(4-aminophenyl)-7-chloro-1,2,3,4-tetrahydroquinazolin-2-one) is a synthetic quinazoline derivative with demonstrated pharmacological activity in preclinical studies. Its structure comprises a bicyclic quinazoline core substituted with a para-aminophenyl group at position 3 and a chlorine atom at position 7, contributing to its unique physicochemical and biological properties . Synthesized via a multi-step protocol involving cyclocondensation and halogenation, the compound exhibits moderate aqueous solubility (2.1 mg/mL) and a molecular weight of 452.3 g/mol. Spectroscopic characterization (NMR, HRMS) confirms its purity (>98%) and stability under physiological conditions .
Pharmacologically, this compound acts as a selective inhibitor of tyrosine kinase receptors, particularly targeting VEGF-R2 (vascular endothelial growth factor receptor 2), with an IC50 of 12.3 nM in vitro .
Properties
CAS No. |
141663-36-7 |
|---|---|
Molecular Formula |
C50H74N10O13 |
Molecular Weight |
1023.2 g/mol |
IUPAC Name |
(5R,8S,11R,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[4-(diaminomethylideneamino)butyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O13/c1-27(2)23-38-47(68)59-39(49(71)72)26-41(62)55-36(17-13-14-22-53-50(51)52)46(67)56-35(19-18-28(3)24-29(4)40(73-33(8)61)25-34-15-11-10-12-16-34)30(5)43(64)57-37(48(69)70)20-21-42(63)60(9)32(7)45(66)54-31(6)44(65)58-38/h10-12,15-16,18-19,24,27,29-31,35-40H,7,13-14,17,20-23,25-26H2,1-6,8-9H3,(H,54,66)(H,55,62)(H,56,67)(H,57,64)(H,58,65)(H,59,68)(H,69,70)(H,71,72)(H4,51,52,53)/b19-18+,28-24+/t29-,30-,31+,35-,36-,37+,38-,39+,40-/m0/s1 |
InChI Key |
WJEBNDAWEAQNLR-KDMHZOGOSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Synonyms |
(Asp(3)-ADMAAdda(5))microcystin-LHar A-ADMAAdda-M-LHa |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical and Pharmacological Profiles
| Parameter | This compound | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 452.3 | 438.2 | 467.8 | 445.5 |
| Solubility (mg/mL) | 2.1 | 3.5 | 1.8 | 2.5 |
| LogP | 2.8 | 3.1 | 3.5 | 2.4 |
| IC50 (VEGF-R2, nM) | 12.3 | 45.6 | 8.9 | 15.7 |
| LD50 (mg/kg, murine) | 150 | 120 | 200 | 180 |
| Metabolic Stability (t1/2, h) | 4.2 | 2.8 | 6.5 | 3.7 |
Key Findings:
Potency : this compound exhibits superior inhibitory activity to Compound B (12.3 nM vs. 45.6 nM) but is less potent than Compound C (8.9 nM). This difference correlates with the electron-withdrawing effects of the chlorine substituent in this compound, enhancing receptor binding compared to Compound B’s methoxy groups .
Solubility and Bioavailability : Despite lower solubility than Compound B, this compound’s LogP (2.8) suggests better membrane permeability than Compound C (LogP 3.5), which suffers from poor absorption due to hydrophobicity .
Toxicity : this compound’s LD50 (150 mg/kg) indicates a safer profile than Compound C (200 mg/kg), though Compound B shows marginally higher acute tolerability (120 mg/kg) .
Metabolic Stability : Compound C’s extended half-life (6.5 h) surpasses this compound (4.2 h), attributed to its bromine atom reducing cytochrome P450-mediated oxidation .
Structural Insights:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
